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molecular formula C7H14ClNO B1371257 3-Ethylpiperidin-4-one hydrochloride CAS No. 324769-01-9

3-Ethylpiperidin-4-one hydrochloride

Cat. No. B1371257
M. Wt: 163.64 g/mol
InChI Key: UZZGBBJZUQNFKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06881733B1

Procedure details

A mixture of 28.2 gm (98.8 mMol) methyl 1-tert-butoxycarbonyl-4-oxo-3-ethyl-3-piperidinecarboxylate and 6N hydrochloric acid was heated at reflux for about 16 hours. The reaction mixture was concentrated under reduced pressure and the residue dissolved in ethanol. This solution was concentrated under reduced pressure to azeotropically remove water. This procedure was repeated twice to provide 7.0 gm (55%) of the desired compound.
Quantity
28.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
55%

Identifiers

REACTION_CXSMILES
C(OC([N:8]1[CH2:13][CH2:12][C:11](=[O:14])[C:10]([CH2:19][CH3:20])(C(OC)=O)[CH2:9]1)=O)(C)(C)C.[ClH:21]>>[ClH:21].[CH2:19]([CH:10]1[C:11](=[O:14])[CH2:12][CH2:13][NH:8][CH2:9]1)[CH3:20] |f:2.3|

Inputs

Step One
Name
Quantity
28.2 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CC(C(CC1)=O)(C(=O)OC)CC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for about 16 hours
Duration
16 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue dissolved in ethanol
CONCENTRATION
Type
CONCENTRATION
Details
This solution was concentrated under reduced pressure to azeotropically remove water

Outcomes

Product
Name
Type
product
Smiles
Cl.C(C)C1CNCCC1=O
Measurements
Type Value Analysis
AMOUNT: MASS 7 g
YIELD: PERCENTYIELD 55%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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